molecular formula C25H27N3O5 B608038 Iberdomide CAS No. 1323403-33-3

Iberdomide

Cat. No. B608038
M. Wt: 449.5
InChI Key: IXZOHGPZAQLIBH-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iberdomide is an experimental thalidomide analog that works as a cereblon E3 ligase modulator . It has a higher binding affinity than lenalidomide or pomalidomide . It is being developed by Bristol Myers Squibb for various cancers and was also tested in people with lupus .


Synthesis Analysis

Immunomodulatory medications like thalidomide and its analogs prevent the production of some proinflammatory cytokines linked to cancer . A new series of thalidomide analogs were designed and synthesized to develop potential antitumor immunomodulatory agents .


Molecular Structure Analysis

Iberdomide has a molecular formula of C25H27N3O5 . Its average mass is 449.499 Da and its monoisotopic mass is 449.195068 Da .


Chemical Reactions Analysis

Coadministration of iberdomide with itraconazole increased iberdomide peak plasma concentration (Cmax) 17% and area under the concentration curve (AUC) approximately 2.4-fold relative to administration of iberdomide alone . The Cmax and AUC of iberdomide were reduced by approximately 70% and 82%, respectively, when iberdomide was administered with rifampin compared with iberdomide administered alone .


Physical And Chemical Properties Analysis

Iberdomide has a molecular formula of C25H27N3O5 . Its molar mass is 449.507 g·mol−1 .

Scientific Research Applications

Systemic Lupus Erythematosus (SLE)

Specific Scientific Field

Immunology and Autoimmunity

Summary

Iberdomide is being evaluated for the treatment of systemic lupus erythematosus (SLE) , an autoimmune disease characterized by chronic inflammation affecting multiple organs. SLE results from an abnormal immune response that targets self-antigens, leading to tissue damage.

Methods and Experimental Procedures

In a phase 2 clinical trial, patients were randomly assigned to receive oral iberdomide at different doses (0.45 mg, 0.30 mg, or 0.15 mg) or placebo once daily for 24 weeks. These doses were administered in addition to standard medications for SLE. The primary endpoint was a response on the SLE Responder Index (SRI-4) , which included criteria such as reduction in the Systemic Lupus Erythematosus Disease Activity Index 2000 score, absence of new disease activity, and stable physician assessment scores.

Results

These results indicate that iberdomide has potential as a therapeutic option for SLE .

Multiple Myeloma

Specific Scientific Field

Hematology and Oncology

Summary

Iberdomide has shown promise in the treatment of multiple myeloma , a malignancy arising from plasma cells in the bone marrow. Combination therapy with iberdomide and dexamethasone (referred to as “IBER-dex”) demonstrated an overall response rate (ORR) of approximately 30% to 50% in heavily pretreated myeloma patients .

Methods and Experimental Procedures

Iberdomide modulates the CRBN (cereblon) protein, promoting ubiquitination and proteasome-dependent degradation of transcription factors Ikaros and Aiolos . Compared to other immunomodulatory drugs (IMiDs), Iberdomide binds to CRBN with higher affinity and efficiently degrades Ikaros/Aiolos, leading to antimyeloma and immunomodulatory effects .

Bone Marrow Immune Cell Subsets

Specific Scientific Field

Hematology and Immunology

Summary

Iberdomide impacts immune cell subsets within the bone marrow, particularly in patients with relapsed/refractory multiple myeloma .

Methods and Experimental Procedures

Research has shown that Iberdomide increases both innate and adaptive immune cell populations in the bone marrow. These effects may contribute to its therapeutic activity in multiple myeloma .

Phase 2 Trial of Iberdomide in Systemic Lupus Erythematosus International Myeloma Foundation - Iberdomide Preclinical and Translational Support for Clinical Development of Iberdomide Iberdomide increases innate and adaptive immune cell subsets in the bone marrow of patients with relapsed/refractory multiple myeloma

Future Directions

The therapeutic class that has gained the most significant traction in recent months is BCMA-directed bispecific antibodies . In the wake of recent FDA approval of the BCMA-directed bispecific antibody teclistamab, other agents may soon follow .

properties

IUPAC Name

(3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZOHGPZAQLIBH-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iberdomide

CAS RN

1323403-33-3
Record name Iberdomide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323403333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iberdomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12101
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IBERDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V66F27X44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.